molecular formula C21H22ClN3O3 B2697135 2-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione hydrochloride CAS No. 380907-38-0

2-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione hydrochloride

Cat. No.: B2697135
CAS No.: 380907-38-0
M. Wt: 399.88
InChI Key: KLGFTLYIBPRTHU-UHFFFAOYSA-N
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Description

2-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione hydrochloride is a compound of significant interest in medicinal chemistryThis compound is a derivative of isoindoline-1,3-dione, which has been studied for its biological activities, including anti-inflammatory and antibacterial effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione hydrochloride typically involves a multi-step process. One common method includes the Gabriel synthesis, followed by amidation reactions. The Gabriel synthesis involves the formation of phthalimide derivatives, which are then reacted with various benzoic acid derivatives to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

2-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione hydrochloride involves the inhibition of acetylcholinesterase and butyrylcholinesterase enzymes. By preventing the hydrolysis of acetylcholine, this compound increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission. This mechanism is particularly beneficial in the treatment of Alzheimer’s disease, where acetylcholine levels are typically reduced .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione hydrochloride is unique due to its specific structural features, which allow it to interact with both acetylcholinesterase and butyrylcholinesterase. This dual inhibition can provide a more comprehensive therapeutic effect compared to compounds that target only one of these enzymes .

Properties

IUPAC Name

2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]isoindole-1,3-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3.ClH/c25-19(15-24-20(26)17-8-4-5-9-18(17)21(24)27)23-12-10-22(11-13-23)14-16-6-2-1-3-7-16;/h1-9H,10-15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGFTLYIBPRTHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CN3C(=O)C4=CC=CC=C4C3=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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